Cas no 127903-04-2 (methyl 4-(sulfamoylamino)benzoate)
Methyl 4-(sulfamoylamino)benzoate is a sulfamoyl-substituted benzoate ester with applications in pharmaceutical and agrochemical research. Its structure features a sulfamoylamino group at the para position of the benzoate ring, contributing to its potential as an intermediate in the synthesis of bioactive compounds. The methyl ester moiety enhances solubility in organic solvents, facilitating further derivatization. This compound is valued for its stability under standard conditions and its role in developing sulfonamide-based therapeutics, which are known for their antimicrobial and enzyme-inhibitory properties. Its well-defined reactivity makes it a useful building block in medicinal chemistry and drug discovery.

127903-04-2 structure
Product name:methyl 4-(sulfamoylamino)benzoate
methyl 4-(sulfamoylamino)benzoate Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid,4-[(aminosulfonyl)amino]-, methyl ester
- Benzoic acid, 4-[(aminosulfonyl)amino]-, methyl ester (9CI)
- Methyl4-(sulfamoylamino)benzoate
- Methyl 4-(sulfamoylamino)benzoate
- AKOS027396583
- EN300-190904
- SB81253
- 127903-04-2
- Z1612299669
- CFA90304
- methyl 4-(sulfamoylamino)benzoate
-
- Inchi: InChI=1S/C8H10N2O4S/c1-14-8(11)6-2-4-7(5-3-6)10-15(9,12)13/h2-5,10H,1H3,(H2,9,12,13)
- InChI Key: XQDZHRMERWTCKU-UHFFFAOYSA-N
- SMILES: COC(C1C=CC(NS(=O)(N)=O)=CC=1)=O
Computed Properties
- Exact Mass: 230.0362
- Monoisotopic Mass: 230.036
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 314
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 107A^2
Experimental Properties
- PSA: 98.49
methyl 4-(sulfamoylamino)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AE75798-100mg |
Benzoic acid, 4-[(aminosulfonyl)amino]-, methyl ester (9CI) |
127903-04-2 | 95% | 100mg |
$322.00 | 2024-04-20 | |
A2B Chem LLC | AE75798-2.5g |
Benzoic acid, 4-[(aminosulfonyl)amino]-, methyl ester (9CI) |
127903-04-2 | 95% | 2.5g |
$1655.00 | 2024-04-20 | |
Aaron | AR00A7Z6-100mg |
Benzoic acid, 4-[(aminosulfonyl)amino]-, methyl ester (9CI) |
127903-04-2 | 95% | 100mg |
$399.00 | 2025-01-23 | |
Enamine | EN300-190904-10g |
methyl 4-(sulfamoylamino)benzoate |
127903-04-2 | 95% | 10g |
$3376.0 | 2023-11-13 | |
Aaron | AR00A7Z6-10g |
Benzoic acid, 4-[(aminosulfonyl)amino]-, methyl ester (9CI) |
127903-04-2 | 95% | 10g |
$4667.00 | 2023-12-16 | |
Enamine | EN300-190904-1.0g |
methyl 4-(sulfamoylamino)benzoate |
127903-04-2 | 95% | 1g |
$0.0 | 2023-06-08 | |
Enamine | EN300-190904-0.05g |
methyl 4-(sulfamoylamino)benzoate |
127903-04-2 | 95% | 0.05g |
$182.0 | 2023-11-13 | |
Enamine | EN300-190904-0.25g |
methyl 4-(sulfamoylamino)benzoate |
127903-04-2 | 95% | 0.25g |
$389.0 | 2023-11-13 | |
Aaron | AR00A7Z6-50mg |
Benzoic acid, 4-[(aminosulfonyl)amino]-, methyl ester (9CI) |
127903-04-2 | 95% | 50mg |
$276.00 | 2025-01-23 | |
Aaron | AR00A7Z6-500mg |
Benzoic acid, 4-[(aminosulfonyl)amino]-, methyl ester (9CI) |
127903-04-2 | 95% | 500mg |
$868.00 | 2025-01-23 |
methyl 4-(sulfamoylamino)benzoate Related Literature
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Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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